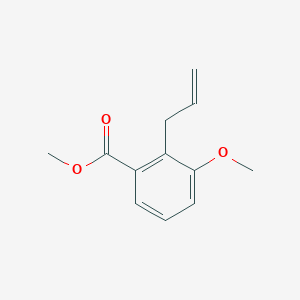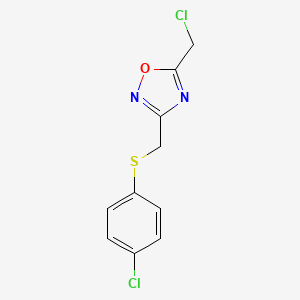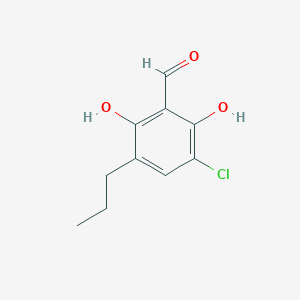
Methyl 2-allyl-3-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-allyl-3-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methoxy group and a prop-2-en-1-yl group attached to a benzoate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-allyl-3-methoxybenzoate typically involves the esterification of 3-(methyloxy)-2-prop-2-en-1-ylbenzoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can be optimized to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-allyl-3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: The major product is 3-(hydroxy)-2-prop-2-en-1-ylbenzoic acid.
Reduction: The major product is 3-(methyloxy)-2-prop-2-en-1-ylbenzyl alcohol.
Substitution: The major products depend on the substituent introduced, such as 3-(bromo)-2-prop-2-en-1-ylbenzoate.
Aplicaciones Científicas De Investigación
Methyl 2-allyl-3-methoxybenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 2-allyl-3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to its targets. The prop-2-en-1-yl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(ethyloxy)-2-prop-2-en-1-ylbenzoate
- Methyl 3-(propoxy)-2-prop-2-en-1-ylbenzoate
- Methyl 3-(butyloxy)-2-prop-2-en-1-ylbenzoate
Uniqueness
Methyl 2-allyl-3-methoxybenzoate is unique due to the presence of the methoxy group, which imparts specific chemical and physical properties. The methoxy group can influence the compound’s solubility, reactivity, and biological activity, making it distinct from its analogs with different alkoxy groups.
Propiedades
Fórmula molecular |
C12H14O3 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
methyl 3-methoxy-2-prop-2-enylbenzoate |
InChI |
InChI=1S/C12H14O3/c1-4-6-9-10(12(13)15-3)7-5-8-11(9)14-2/h4-5,7-8H,1,6H2,2-3H3 |
Clave InChI |
VFKOVOLHLPSUJO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1CC=C)C(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Oxazole, 4-(iodomethyl)-5-methyl-2-[4-(1-methylethyl)phenyl]-](/img/structure/B8323669.png)
![7-iodo-1-(2-methoxyethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8323672.png)


![N-[4-(allyloxy)benzyl]-N-(2-methyl-3-nitrophenyl)amine](/img/structure/B8323698.png)





![6-(m-Fluorophenyl)-1,2,4-triazolo-[4,3-b]pyridazine](/img/structure/B8323726.png)


